3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline
Overview
Description
3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is known for its applications in various fields, including chemistry and biology.
Preparation Methods
The synthesis of 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline involves several steps. One common synthetic route includes the reaction of 3-chloroaniline with tetrahydro-2-furanylmethanol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline can be compared with other similar compounds, such as:
3-Chloroaniline: A simpler structure lacking the tetrahydro-2-furanylmethoxy group.
2-(Tetrahydro-2-furanylmethoxy)aniline: Similar structure but without the chlorine atom.
The uniqueness of this compound lies in its combined functional groups, which provide distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-(oxolan-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFOYQWVEPKGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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